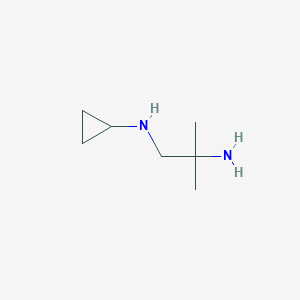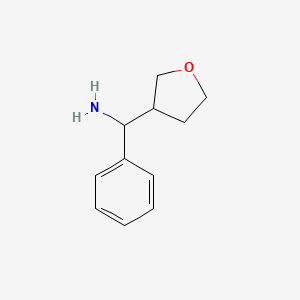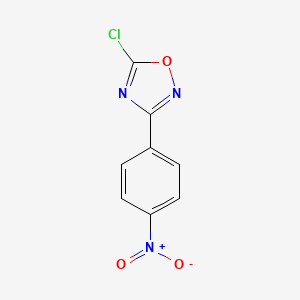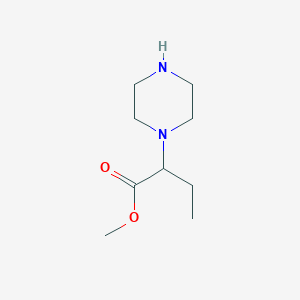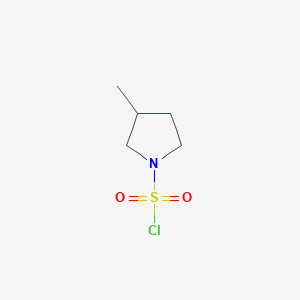![molecular formula C9H13N5 B1427881 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1250823-58-5](/img/structure/B1427881.png)
3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Descripción general
Descripción
3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as MPMP and has a molecular formula of C11H14N4.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives like 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine are synthesized and characterized through various spectroscopic and crystallographic methods. Such compounds exhibit potential biological activities against breast cancer and microbes (Titi et al., 2020).
Crystal Structure Studies
- Studies on the crystal structure of similar pyrazole compounds reveal complex hydrogen-bonded structures, which are essential for understanding their molecular-electronic properties (Portilla et al., 2007).
Synthesis of Isoxazole and Pyrazole Derivatives
- Synthesis processes for creating a variety of derivatives, including 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, have been reported, providing a range of compounds for further chemical and biological investigations (Martins et al., 2002).
Corrosion Inhibition
- Certain pyrazole compounds, including variations of 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, have been studied for their inhibitory effect on corrosion, particularly in iron, in acidic media. This underscores their potential as efficient corrosion inhibitors (Chetouani et al., 2005).
Atropisomeric Relationships in Anti-inflammatory Agents
- Research on the atropisomeric relationships of certain bipyrazole derivatives, related to 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, provides insights into their pharmacological profiles as potential anti-inflammatory agents (Veloso et al., 2012).
Efficient Synthesis Methods
- An efficient one-pot synthesis method for related compounds, emphasizing operational ease and high yield, demonstrates the versatility in creating pyrazole derivatives (Becerra et al., 2021).
Reactivity of Nitro-Substituted Pyrazoles
- The reactivity of 3,4,5-trinitropyrazole and its derivatives, which are structurally related to 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, has been explored, particularly their reactions with ammonia and amines, leading to the formation of various dinitropyrazoles (Dalinger et al., 2013).
Propiedades
IUPAC Name |
5-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(10)14(12-7)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJIKYYOXICYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
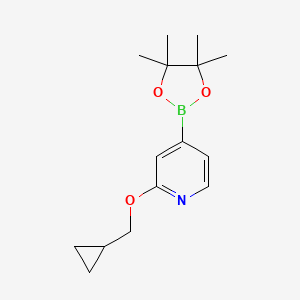

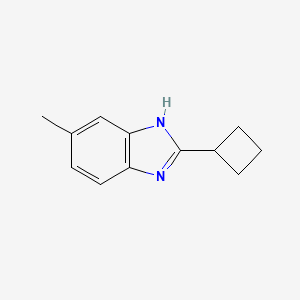

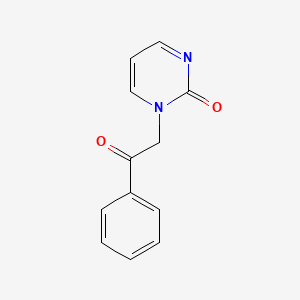
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
